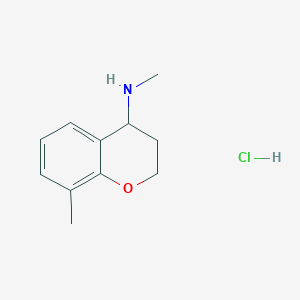
3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as amides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism
Research has demonstrated the importance of chemical inhibitors in understanding the metabolism of various drugs by cytochrome P450 enzymes in human liver microsomes. Selective inhibitors help in identifying the specific P450 isoforms responsible for the metabolism of drugs, which is crucial for predicting drug-drug interactions. For example, the selectivity of inhibitors for cytochrome P450 isoforms plays a critical role in drug metabolism studies, facilitating the development of safer and more effective medications (Khojasteh et al., 2011).
Drug Delivery and Nanoformulations
In the realm of cardiovascular diseases, innovative delivery systems for therapeutic agents show significant promise. The development of nanoformulations for drugs like adenosin A2A receptor agonist and soluble epoxide hydrolase inhibitors exemplifies advances in targeted drug delivery, potentially improving therapeutic outcomes in cardiovascular conditions (Geldenhuys et al., 2017).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds, such as phenylpiracetam and its methyl derivative, influences their pharmacological properties. Research into the enantiomerically pure forms of these compounds has provided insights into their enhanced pharmacological profiles, emphasizing the importance of stereochemistry in drug design and the potential for improved cognitive function treatments (Veinberg et al., 2015).
High-Performance Liquid Chromatography (HPLC) in Drug Analysis
The use of propylsulphonic acid-modified silica HPLC columns has been explored for the retention and analysis of basic drugs, demonstrating the technique's applicability in forensic and pharmaceutical sciences. This methodology facilitates the detection and separation of compounds, such as antimalarials and antidepressants, underscoring its utility in drug analysis (Flanagan et al., 2001).
Behavioral Pharmacology
The behavioral pharmacology of selective serotonin antagonists, such as AR-A000002, reveals their potential as anxiolytic and antidepressant agents. Studies on the anxiolytic activity and antidepressant efficacy of these compounds in various animal models highlight the therapeutic potential of serotonin antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGXQWPNVGQZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

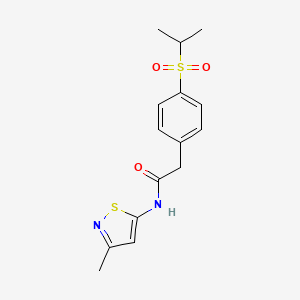
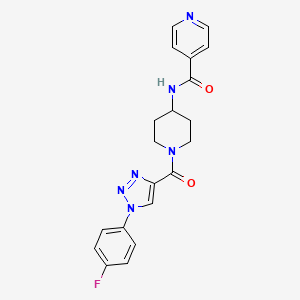
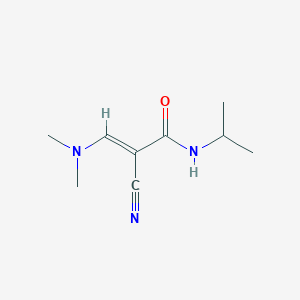
![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)
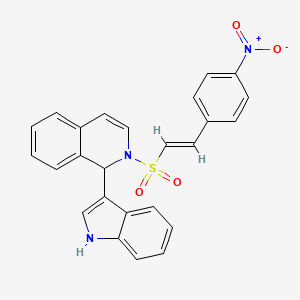
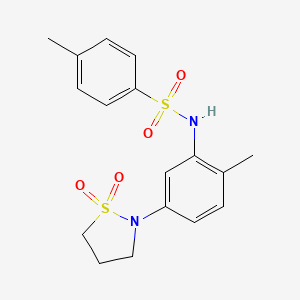
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2801942.png)
![5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801943.png)
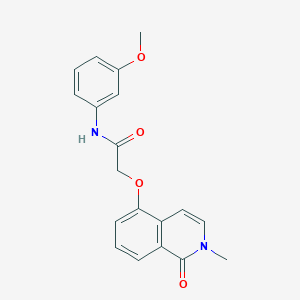
![9-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801945.png)

